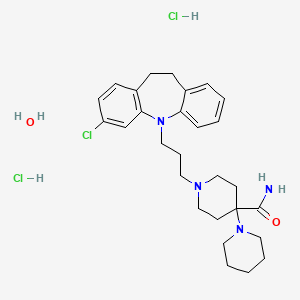
14-O-Benzoylhypaconine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-O-Benzoylhypaconine is a diterpene alkaloid isolated from several species of the Aconitum plant. It is a monoester alkaloid and one of the main pharmacological and toxic components of Aconitum. This compound is known for its significant biological activities, including its potential therapeutic applications and toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-O-Benzoylhypaconine typically involves the esterification of hypaconitine with benzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the 14-O-benzoyl ester. The process involves:
- Dissolving hypaconitine in an appropriate solvent such as dichloromethane.
- Adding benzoyl chloride dropwise to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Purifying the product through chromatographic techniques to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large-scale reactors for the esterification reaction.
- Employing efficient purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity.
- Implementing stringent quality control measures to maintain consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: 14-O-Benzoylhypaconine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the ester group, potentially leading to the formation of alcohol derivatives.
Substitution: The benzoyl group can be substituted with other functional groups to create a range of analogs with diverse properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products:
- Oxidation and reduction reactions yield various derivatives with modified functional groups.
- Substitution reactions produce analogs with different substituents on the benzoyl group .
Scientific Research Applications
14-O-Benzoylhypaconine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical studies and for the synthesis of new derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research focuses on its pharmacological properties, including its potential use in treating cardiovascular diseases and its toxicological effects.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
Mechanism of Action
14-O-Benzoylhypaconine is compared with other similar compounds such as:
- Benzoylaconine
- Benzoylmesaconine
- Hypaconitine
Uniqueness:
- This compound is unique due to its specific esterification at the 14-O position, which imparts distinct biological activities compared to other aconitine derivatives.
- It exhibits a different spectrum of pharmacological and toxicological effects, making it a valuable compound for research and therapeutic applications .
Comparison with Similar Compounds
- Benzoylaconine: Another esterified alkaloid with similar pharmacological properties.
- Benzoylmesaconine: Known for its toxic effects and potential therapeutic applications.
- Hypaconitine: The parent compound from which 14-O-Benzoylhypaconine is derived .
Properties
Molecular Formula |
C31H43NO9 |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1 |
InChI Key |
MDFCJNFOINXVSU-SQZQQIIISA-N |
Isomeric SMILES |
CN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B10799718.png)



![[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799737.png)
![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10799739.png)


![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799765.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10799768.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;methane;hydrate](/img/structure/B10799789.png)

![[(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B10799800.png)
